molecular formula C12H16N4OS2 B5705096 (12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine

(12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine

Cat. No.: B5705096
M. Wt: 296.4 g/mol
InChI Key: JXCCPUHXOVFFJI-UHFFFAOYSA-N
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Description

(12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine is a complex organic compound characterized by its unique tricyclic structure. This compound features multiple functional groups, including methylsulfanyl, oxa, thia, and diazatricyclo moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core structure through cyclization reactions. Subsequent steps involve the introduction of functional groups such as methylsulfanyl and hydrazine under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, hydrazine derivatives, and various catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are meticulously controlled to maintain consistency and efficiency, often involving high-pressure reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur or nitrogen-containing compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its unique structure allows it to interact with enzymes and receptors, leading to the modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(12,12-Dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine stands out due to its complex tricyclic structure and the presence of multiple functional groups. This unique combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(12,12-dimethyl-5-methylsulfanyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-12(2)4-6-7(5-19-12)17-10-8(6)9(16-13)14-11(15-10)18-3/h4-5,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCCPUHXOVFFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CS1)OC3=NC(=NC(=C23)NN)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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